molecular formula C18H18INO2 B6044559 (2E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide

(2E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide

Cat. No.: B6044559
M. Wt: 407.2 g/mol
InChI Key: ONOGQSCYHIIQHI-IZZDOVSWSA-N
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Description

(2E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features an ethoxyphenyl group and an iodo-methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Iodo-Methylphenyl Intermediate: The iodo-methylphenyl group can be synthesized by iodination of methylbenzene using iodine and an oxidizing agent like nitric acid.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl and iodo-methylphenyl intermediates through a condensation reaction with an appropriate amide precursor under basic conditions to form the desired enamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a phenol derivative.

    Reduction: The double bond in the enamide can be reduced to form a saturated amide.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 4-ethoxyphenol derivatives.

    Reduction: Formation of saturated amide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly in the area of anti-cancer or anti-inflammatory drugs.

    Industry: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxy and iodo groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.

    (2E)-3-(4-ethoxyphenyl)-N-(4-bromo-2-methylphenyl)prop-2-enamide: Similar structure but with a bromo group instead of an iodo group.

Uniqueness

The presence of the ethoxy group and the iodo group in (2E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide may confer unique chemical properties, such as increased lipophilicity and reactivity, compared to its analogs. These properties could make it more effective in certain applications, such as drug development or material science.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18INO2/c1-3-22-16-8-4-14(5-9-16)6-11-18(21)20-17-10-7-15(19)12-13(17)2/h4-12H,3H2,1-2H3,(H,20,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOGQSCYHIIQHI-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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